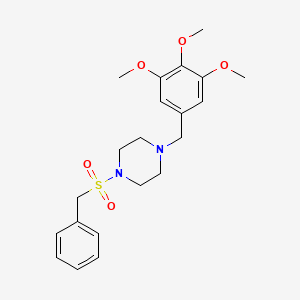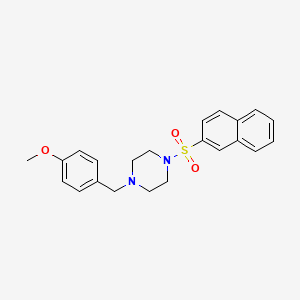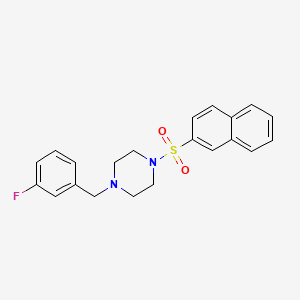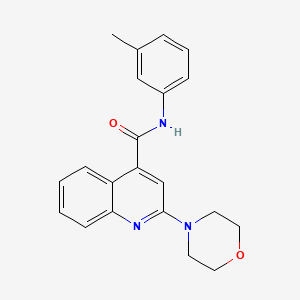![molecular formula C21H24N6O2S2 B10885132 4-methyl-N-[(1Z)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1-(piperidin-1-yl)ethylidene]benzenesulfonamide](/img/structure/B10885132.png)
4-methyl-N-[(1Z)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1-(piperidin-1-yl)ethylidene]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-METHYL-N~1~-{(Z)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1-PIPERIDINOETHYLIDENE}-1-BENZENESULFONAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N~1~-{(Z)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1-PIPERIDINOETHYLIDENE}-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the 1-phenyl-1H-1,2,3,4-tetrazole moiety, followed by its attachment to a piperidine ring through a sulfanyl linkage. The final step involves the formation of the benzenesulfonamide group under specific reaction conditions such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-N~1~-{(Z)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1-PIPERIDINOETHYLIDENE}-1-BENZENESULFONAMIDE can undergo various chemical reactions including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the tetrazole or sulfonamide groups.
Substitution: Electrophilic or nucleophilic substitution reactions may occur on the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines or other reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it may serve as a probe to study enzyme interactions or as a potential therapeutic agent due to its structural features.
Medicine
Medicinal applications could include its use as a drug candidate for treating various diseases, given its potential bioactivity.
Industry
In industry, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which 4-METHYL-N~1~-{(Z)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1-PIPERIDINOETHYLIDENE}-1-BENZENESULFONAMIDE exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other sulfonamides, tetrazoles, or piperidine derivatives. Examples could be:
- N-(4-METHYL-1-PIPERIDINYL)-1-BENZENESULFONAMIDE
- 1-PHENYL-1H-1,2,3,4-TETRAAZOLE-5-THIOL
Uniqueness
The uniqueness of 4-METHYL-N~1~-{(Z)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1-PIPERIDINOETHYLIDENE}-1-BENZENESULFONAMIDE lies in its specific combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C21H24N6O2S2 |
|---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
(NZ)-4-methyl-N-[2-(1-phenyltetrazol-5-yl)sulfanyl-1-piperidin-1-ylethylidene]benzenesulfonamide |
InChI |
InChI=1S/C21H24N6O2S2/c1-17-10-12-19(13-11-17)31(28,29)23-20(26-14-6-3-7-15-26)16-30-21-22-24-25-27(21)18-8-4-2-5-9-18/h2,4-5,8-13H,3,6-7,14-16H2,1H3/b23-20- |
InChI Key |
PQIQJXGDJIVDFS-ATJXCDBQSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(/CSC2=NN=NN2C3=CC=CC=C3)\N4CCCCC4 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(CSC2=NN=NN2C3=CC=CC=C3)N4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[4-(4-fluorobenzyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B10885050.png)


![1-[4-(Methylsulfanyl)benzyl]-4-(3-phenoxybenzyl)piperazine](/img/structure/B10885064.png)




![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide](/img/structure/B10885106.png)
methanone](/img/structure/B10885110.png)
![{Benzene-1,4-diylbis[oxy(3-nitrobenzene-4,1-diyl)]}bis[(4-nitrophenyl)methanone]](/img/structure/B10885127.png)
![3-amino-1-(3-nitrophenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B10885128.png)

![2-[(2-chlorophenyl)carbonyl]-N-(2,5-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B10885140.png)
